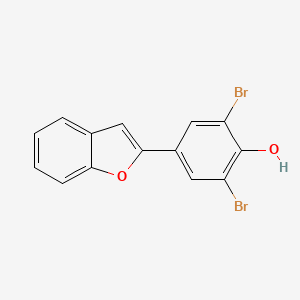

4-(Benzofuran-2-yl)-2,6-dibromophenol

Vue d'ensemble

Description

Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .

Synthesis Analysis

The synthesis of benzofuran derivatives has been performed in various studies . For instance, a one-pot reaction of an equimolar mixture of 4-methoxyaniline, phenyl isothiocyanate, and 2-bromoacetylbenzofuran in absolute ethanol in the absence of any catalysts afforded a benzofuran derivative .Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been confirmed using 1 H-NMR, 13 C-NMR, elemental analysis, and IR . The molecules of the products share a common backbone and have similar conformations .Chemical Reactions Analysis

Benzofuran derivatives have been used in various chemical reactions. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade .Physical And Chemical Properties Analysis

Benzofuran and its derivatives have versatile features and unique physicochemical properties . They are important intermediates for the synthesis of a variety of useful and novel heterocyclic systems .Applications De Recherche Scientifique

1. Use in Synthesis of Mycophenolic Acid Analogues

- Application : Benzofuran derivatives are utilized in the preparation of analogues of mycophenolic acid (MPA), a potent immunosuppressive agent. The specific benzofuran derivative, acting as a masking agent for phenol and arylacetaldehyde groups, facilitates the synthesis of potent MPA analogues with improved properties (Fardis et al., 2006).

2. Characterization in Research Chemical Analysis

- Application : The characterization and identification of various benzofuran isomers, including 4-APB, 5-APB, and 6-APB, in research chemical analysis. This application is crucial in forensic and toxicological studies, especially when dealing with new psychoactive substances (Stańczuk et al., 2013).

3. Phenolic Compounds Interaction Studies

- Application : Investigating the interactions and trapping abilities of phenolic compounds with lipid oxidation products like 4-oxo-2-alkenals. Benzofuran derivatives play a critical role in understanding these interactions, which are significant in food chemistry (Hidalgo et al., 2018).

4. Fluorescent Probes Development

- Application : Synthesis of novel benzofuran-quinoxaline derivatives to create blue-green fluorescent probes. This research is significant for applications in bioimaging and sensors (Bodke et al., 2013).

5. Antioxidant and Antibacterial Studies

- Application : Synthesizing benzofuran-quinoline derivatives to evaluate their antioxidant and antibacterial properties. This is particularly relevant in the development of new therapeutic agents (Shankerrao et al., 2013).

6. Antiproliferative Activity in Cancer Research

- Application : Extracting neolignans from traditional Chinese medicine and evaluating their antiproliferative activity on human lung cancer cell lines, showcasing the potential of benzofuran derivatives in cancer treatment (Ma et al., 2017).

7. Synthesis of Ionic Liquid-Promoted Indeno-Benzofurans

- Application : Exploring the synthesis of indeno-benzofurans derivatives for investigation of antioxidant and antidiabetic activities, highlighting the potential therapeutic applications of these compounds (Saqa et al., 2022).

Orientations Futures

Propriétés

IUPAC Name |

4-(1-benzofuran-2-yl)-2,6-dibromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2O2/c15-10-5-9(6-11(16)14(10)17)13-7-8-3-1-2-4-12(8)18-13/h1-7,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWKCNPTYNCCGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC(=C(C(=C3)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzofuran-2-yl)-2,6-dibromophenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

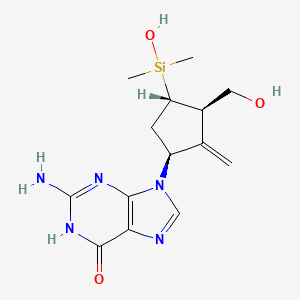

![[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B601555.png)